1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone
Overview
Description
1-(2’-Fluoro[1,1’-biphenyl]-3-yl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a biphenyl structure with a fluorine atom at the 2’ position and an ethanone group at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-Fluoro[1,1’-biphenyl]-3-yl)ethanone can be achieved through several methods. One common approach involves the reaction of fluorobenzoyl chloride with a suitable organometallic reagent, such as a Grignard reagent, followed by oxidation to introduce the ethanone group . Another method includes the use of magnesium chips, ethyl alcohol, and carbon tetrachloride in a reaction vessel, followed by the addition of diethyl malonate and methyl tertiary butyl ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce 1-(2’-Fluoro[1,1’-biphenyl]-3-yl)ethanone efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2’-Fluoro[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a substituent on the aromatic ring with a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize the ethanone group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ethanone group to an alcohol.
Major Products
Substitution Reactions: Products include halogenated biphenyls and nitro-substituted biphenyls.
Oxidation and Reduction: Products include carboxylic acids and alcohols, respectively.
Scientific Research Applications
1-(2’-Fluoro[1,1’-biphenyl]-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied as an impurity in pharmaceutical compounds, such as Flurbiprofen, an anti-inflammatory drug.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2’-Fluoro[1,1’-biphenyl]-3-yl)ethanone involves its interaction with various molecular targets. . This intermediate then undergoes deprotonation to regenerate the aromatic system and form the substitution product.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethanone: Similar structure but with the ethanone group at the 4’ position.
2-Fluoroacetophenone: A simpler structure with a single benzene ring and a fluorine atom at the 2’ position.
Uniqueness
1-(2’-Fluoro[1,1’-biphenyl]-3-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of the fluorine atom and the ethanone group at distinct positions on the biphenyl structure imparts unique electronic and steric properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[3-(2-fluorophenyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJVJRUEPYZQIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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